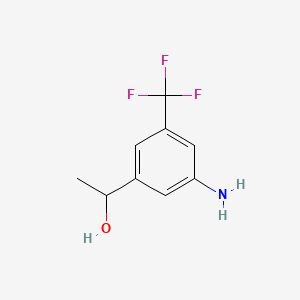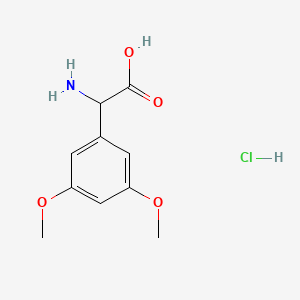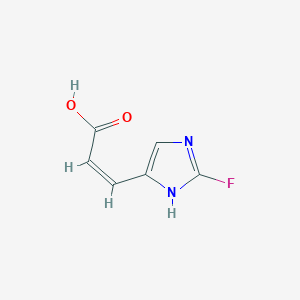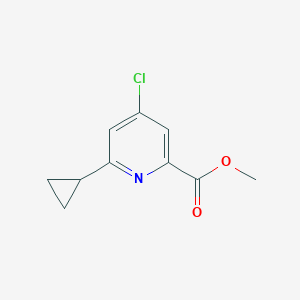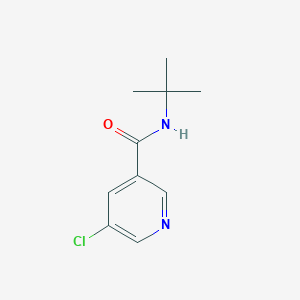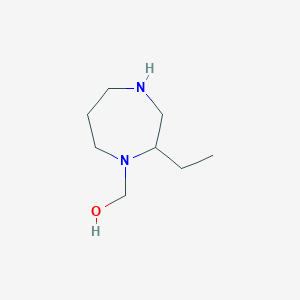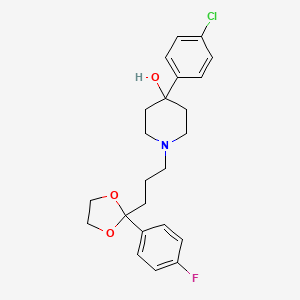
4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)- is a complex organic compound that belongs to the class of piperidinols This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group, a chlorophenyl group, and a fluorophenyl-dioxolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Substitution with Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Formation of the Dioxolane Ring: The dioxolane ring can be formed through the reaction of diols with aldehydes or ketones in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Piperidone: An organic compound with a similar piperidine ring structure but lacking the chlorophenyl and fluorophenyl-dioxolane moieties.
Piperidin-4-ol: A simpler analog with only a hydroxyl group on the piperidine ring.
2,2,6,6-Tetramethyl-4-piperidinol: A derivative with additional methyl groups on the piperidine ring.
Uniqueness
4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl-dioxolane moieties distinguishes it from simpler piperidinols and enhances its potential for diverse applications.
Propiedades
Número CAS |
56660-99-2 |
|---|---|
Fórmula molecular |
C23H27ClFNO3 |
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol |
InChI |
InChI=1S/C23H27ClFNO3/c24-20-6-2-18(3-7-20)22(27)11-14-26(15-12-22)13-1-10-23(28-16-17-29-23)19-4-8-21(25)9-5-19/h2-9,27H,1,10-17H2 |
Clave InChI |
BUJLOFQXOPFTPX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC3(OCCO3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


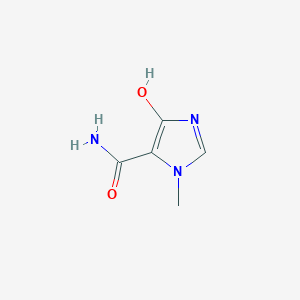
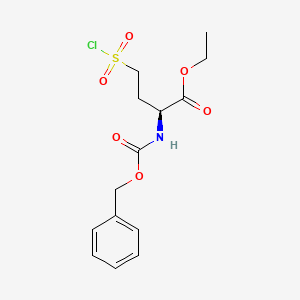
![Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12832538.png)
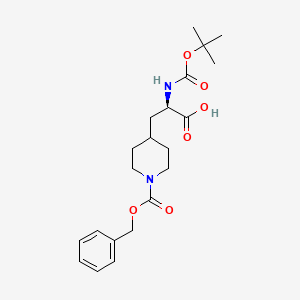
![3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one](/img/structure/B12832546.png)
![2-Methyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12832549.png)
